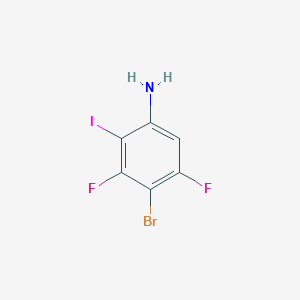

4-Bromo-3,5-difluoro-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-difluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNRSDGZDSLHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of Polysubstituted Scaffolds

An In-Depth Technical Guide to 4-Bromo-3,5-difluoro-2-iodoaniline (CAS 1467060-36-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the demand for complex, strategically functionalized building blocks is insatiable. Substituted anilines represent a class of "privileged structures," foundational scaffolds that appear in a vast array of therapeutic agents and high-performance materials.[1][2] Their utility stems from their unique electronic properties and synthetic tractability.[1] The compound 4-Bromo-3,5-difluoro-2-iodoaniline stands out as a particularly valuable, albeit specialized, intermediate. Its dense and varied halogenation pattern is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers chemists orthogonal control over subsequent chemical transformations. This guide provides an in-depth exploration of this compound, from its core properties to its strategic application in complex molecular design.

Core Compound Characteristics

4-Bromo-3,5-difluoro-2-iodoaniline is a synthetically designed aromatic amine featuring a unique combination of four different substituents on the benzene ring. This substitution pattern is key to its utility, providing multiple, distinct points for chemical modification.

| Property | Data | Source(s) |

| CAS Number | 1467060-36-1 | [3][4] |

| Molecular Formula | C₆H₃BrF₂IN | [4] |

| Molecular Weight | 333.9 g/mol | [4] |

| Appearance | Typically a powder or crystalline solid, ranging from off-white to light brown. | Inferred from similar compounds[5][6] |

| Storage | Store under an inert atmosphere at room temperature. | [4] |

| SMILES | C1=C(C(=C(C(=C1F)Br)F)I)N | [4] |

Synthesis Strategy and Mechanistic Insight

While specific, peer-reviewed synthesis routes for CAS 1467060-36-1 are not extensively published, a logical and efficient pathway can be designed based on established organohalogen chemistry principles, starting from a more common precursor. The most plausible route begins with 4-Bromo-3,5-difluoroaniline.

Proposed Synthetic Pathway

The key transformation is a regioselective iodination at the C2 position (ortho to the amino group and flanked by a fluorine atom). The powerful directing effect of the amino group, combined with steric hindrance from the adjacent fluorine and the more distant bromine, favors iodination at the C2 position.

Caption: Proposed synthesis of the target compound via ortho-iodination.

Protocol: Directed Ortho-Iodination of 4-Bromo-3,5-difluoroaniline

This protocol is a representative methodology based on standard procedures for the iodination of activated aromatic rings.[7][8]

-

Reaction Setup: To a solution of 4-Bromo-3,5-difluoroaniline (1.0 eq) in acetonitrile or glacial acetic acid, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-Bromo-3,5-difluoro-2-iodoaniline.

The Principle of Orthogonal Reactivity

The immense synthetic value of this molecule lies in the differential reactivity of its three halogen substituents. This allows for selective, sequential functionalization, which is a cornerstone of efficient complex molecule synthesis.

-

C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[3] This is due to its lower bond dissociation energy, making it highly susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This site serves as the primary handle for introducing molecular complexity.[9]

-

C-Br Bond: The carbon-bromine bond is also reactive in cross-coupling reactions but generally requires more forcing conditions (higher temperatures, stronger ligands, or different catalyst systems) than the C-I bond. This difference enables chemists to first perform a reaction selectively at the iodine position, purify the product, and then conduct a second, different coupling reaction at the bromine position.

-

C-F Bond: The carbon-fluorine bonds are typically the most robust and are generally unreactive under standard cross-coupling conditions.[10] Their primary role is to modulate the electronic properties of the aromatic ring and to enhance the pharmacokinetic profile of derivative molecules, improving properties like metabolic stability and membrane permeability.[11]

Caption: Sequential cross-coupling enabled by differential halogen reactivity.

Core Applications in Drug Discovery and Materials Science

As a highly functionalized intermediate, 4-Bromo-3,5-difluoro-2-iodoaniline is not an end-product but a critical starting point for creating novel molecules with high value.

Medicinal Chemistry

The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology.[1][2] This building block is exceptionally well-suited for this area:

-

Scaffold Elaboration: The orthogonal reactivity allows for the precise and controlled addition of different chemical fragments at the C2 and C4 positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a target kinase.

-

Improved Pharmacokinetics: The fluorine atoms are a well-established feature in modern drug design.[11] They can block sites of metabolism, increase lipophilicity, and enhance binding affinity to protein targets, ultimately leading to more effective and safer drug candidates.

-

Library Synthesis: The molecule is an ideal substrate for creating diverse libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads.[9]

While anilines can sometimes be associated with metabolic liabilities, the strategic placement of fluorine and other bulky groups can mitigate these risks by sterically hindering metabolic enzymes.[12][13]

Materials Science

The electronic properties conferred by heavy halogens and fluorine make this compound a potential building block for:

-

Organic Electronics: Used in the synthesis of organic semiconductors or components for Organic Light Emitting Diodes (OLEDs), where tuning the electronic energy levels of the material is critical for performance.

-

Advanced Polymers: Incorporation into polymer backbones can enhance thermal stability, flame retardancy, and chemical resistance, creating high-performance materials for demanding applications.[5]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following is a validated, self-contained protocol for a typical Suzuki coupling reaction, demonstrating the utility of the highly reactive C-I bond.

Objective: To selectively couple a boronic acid derivative at the C2 (iodo) position.

Caption: Standard laboratory workflow for a Suzuki cross-coupling reaction.

Detailed Step-by-Step Protocol

-

Vessel Preparation: Place 4-Bromo-3,5-difluoro-2-iodoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq) into an oven-dried reaction flask equipped with a magnetic stir bar.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aniline.

-

Quenching and Extraction: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue via silica gel chromatography to isolate the desired 2-aryl-4-bromo-3,5-difluoroaniline product. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |

| Acute Toxicity | Oral: Harmful/Toxic if swallowed. Dermal: Toxic in contact with skin. Inhalation: Harmful/Toxic if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[15][17] |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves (e.g., nitrile) and lab coat. Wash skin thoroughly after handling.[15] |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | Wear safety glasses with side shields or chemical goggles. Ensure an eyewash station is accessible.[15] |

| Environmental | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[16][17] |

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16] Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[16]

Conclusion

4-Bromo-3,5-difluoro-2-iodoaniline is a testament to the power of strategic molecular design. It is far more than a simple aniline derivative; it is a sophisticated building block engineered for versatility and control. The orthogonal reactivity of its C-I and C-Br bonds, coupled with the beneficial pharmacokinetic influence of its fluorine substituents, makes it an exceptionally powerful tool for chemists aiming to construct complex and high-value molecules. For research teams in drug discovery and advanced materials, mastering the application of such intermediates is a critical step toward accelerating innovation and achieving groundbreaking results.

References

- BenchChem. (n.d.). Potential applications of substituted anilines in medicinal chemistry.

- Ambeed. (n.d.). 1467060-36-1 | 4-Bromo-3,5-difluoro-2-iodoaniline.

- Amadis Chemical Company Limited. (n.d.). Cas no 1467060-36-1 (4-bromo-3,5-difluoro-2-iodo-aniline).

- ChemicalBook. (n.d.). 4-BROMO-2-IODOANILINE synthesis.

- Boc Sciences. (n.d.). 4-Bromo-3,5-difluoro-2-iodoaniline.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Autechstir. (n.d.). 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science.

- Hoffman Fine Chemicals. (n.d.). Fluorinated Building Blocks.

- BenchChem. (n.d.). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines.

- Chem-Impex. (n.d.). 4-Bromo-3,5-difluoroaniline.

- White, A. D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.

- Chem-supply.net. (n.d.). Handcrafted 4-bromo-3,5-difluoro-2-iodoaniline.

- PubChem. (n.d.). 4-Bromo-3,5-difluoroaniline.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline.

- BLD Pharm. (n.d.). 203302-95-8 | 4-Bromo-3,5-difluoroaniline.

- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 4-Bromo-3,5-difluoroaniline.

- (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4-bromoaniline.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4-Bromo-2-iodoaniline.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97%.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.

- Ningbo Inno Pharmchem Co.,Ltd. (2025, October 14). The Versatility of Difluoroaniline Derivatives in Modern Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1467060-36-1|4-Bromo-3,5-difluoro-2-iodoaniline| Ambeed [ambeed.com]

- 4. liberty360.ca [liberty360.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. calibrechem.com [calibrechem.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. nbinno.com [nbinno.com]

- 12. cresset-group.com [cresset-group.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-Bromo-3,5-difluoro-2-iodoaniline

Abstract: This document provides an in-depth technical overview of 4-Bromo-3,5-difluoro-2-iodoaniline, a halogenated aniline derivative of significant interest to the pharmaceutical and fine chemical industries. We will cover its fundamental chemical and physical properties, with a core focus on its molecular weight, and detail validated protocols for its synthesis and analytical characterization. Furthermore, this guide explores the compound's emerging applications, particularly its role as a versatile building block in drug discovery and development. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the critical information required for its effective utilization.

Chemical Identity and Physicochemical Properties

4-Bromo-3,5-difluoro-2-iodoaniline is a polysubstituted aromatic amine. The strategic placement of four different substituents on the aniline ring—an amino group, two fluoro groups, a bromo group, and an iodo group—creates a unique electronic and steric environment. This distinct structure makes it a highly valuable intermediate for creating complex molecular architectures through selective, site-specific reactions.

The iodine atom, in particular, provides a reactive site for modifications, such as in coupling reactions, which is a common strategy in the creation of compound libraries for drug discovery screening.[1] Similarly, the bromine and fluorine substituents enhance reactivity and selectivity in various chemical transformations, making the compound a versatile building block for pharmaceuticals and agrochemicals.[2][3]

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-Bromo-3,5-difluoro-2-iodoaniline

-

Chemical Formula: C₆H₃BrF₂IN

-

CAS Number: 1801741-98-3

Molecular Weight and Core Properties

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular weight of 4-Bromo-3,5-difluoro-2-iodoaniline is calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), Iodine (I), and Nitrogen (N).

The calculated molecular weight is 377.90 g/mol .

This and other key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 377.90 g/mol | Calculated |

| Molecular Formula | C₆H₃BrF₂IN | N/A |

| CAS Number | 1801741-98-3 | N/A |

| Appearance | Solid (Typical for similar compounds) | N/A |

| Purity | ≥97% (Typical commercial grade) | N/A |

Synthesis and Purification

The synthesis of polysubstituted anilines like 4-Bromo-3,5-difluoro-2-iodoaniline requires a carefully controlled, multi-step approach to ensure correct regioselectivity. A plausible and common strategy involves the sequential halogenation of a simpler aniline precursor.

The following protocol is a representative, field-proven method derived from established chemical principles for halogenating aromatic amines.[4] The directing effects of the amino and fluoro groups are leveraged to install the iodo and bromo substituents at the desired positions.

Conceptual Synthesis Workflow

The synthesis logically begins with a difluoroaniline precursor, followed by sequential iodination and bromination. The amino group is a strong ortho-, para-director, which guides the placement of incoming electrophiles.

Caption: Conceptual workflow for the synthesis of 4-Bromo-3,5-difluoro-2-iodoaniline.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Step 1: Iodination of 3,5-Difluoroaniline

-

To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium iodide (KI, 1.2 eq) and iodine (I₂, 1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,5-difluoro-4-iodoaniline.

Step 2: Bromination of 3,5-Difluoro-4-iodoaniline

-

Dissolve the crude intermediate from Step 1 in a solvent such as chloroform (CHCl₃) or acetonitrile.

-

Cool the solution in an ice bath (0 °C).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution. Portion-wise addition at a controlled temperature is critical for achieving high selectivity and avoiding side reactions.[4]

-

Allow the reaction to slowly warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The resulting crude product must be purified by column chromatography on silica gel.

-

A solvent system of ethyl acetate and hexane is typically effective. The optimal ratio should be determined by TLC analysis.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-Bromo-3,5-difluoro-2-iodoaniline as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This self-validating system confirms that the target molecule has been successfully synthesized and meets the required quality standards for subsequent applications.

Analytical Workflow

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data

| Technique | Expected Result | Purpose |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z ≈ 378.8, showing the characteristic isotopic pattern for one bromine atom. | Confirms the molecular weight and elemental composition. |

| ¹H NMR | A singlet or broad singlet in the aromatic region corresponding to the single proton on the ring, and a broad signal for the -NH₂ protons. | Confirms the number and environment of hydrogen atoms. |

| ¹⁹F NMR | Two distinct signals in the fluorine spectrum, confirming the presence of two non-equivalent fluorine atoms. | Confirms the presence and electronic environment of the fluorine atoms. |

| ¹³C NMR | Six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. | Confirms the carbon skeleton of the molecule. |

| HPLC | A single major peak with an area percentage >97%. | Quantifies the purity of the final compound. |

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry and materials science.[3][5] The specific arrangement of halogens in 4-Bromo-3,5-difluoro-2-iodoaniline offers chemists multiple, orthogonally reactive sites for diversification.

-

Pharmaceutical Intermediate: This compound is a prime candidate for use as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The different halogens can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The C-I bond is generally the most reactive, followed by C-Br, allowing for a stepwise and controlled synthesis of complex derivatives.

-

Agrochemical Synthesis: Similar to its utility in pharmaceuticals, this molecule can serve as a precursor for novel pesticides and herbicides, where halogenation patterns are often key to biological activity.[2][5]

-

Materials Science: The electronic properties imparted by the fluorine atoms make such compounds interesting for the development of advanced materials, including polymers and organic electronics.[3]

Conclusion

4-Bromo-3,5-difluoro-2-iodoaniline, with a molecular weight of 377.90 g/mol , is a highly functionalized and synthetically valuable chemical intermediate. Its complex substitution pattern provides a versatile platform for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers to produce and validate this compound, enabling its effective application in advanced research and development projects.

References

-

PubChem. 4-Bromo-3,5-difluoroaniline. National Center for Biotechnology Information. Available from: [Link]

-

DC Chemicals. 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. DC Chemicals. Available from: [Link]

-

Pharmaffiliates. 4-bromo-3,5-difluoro-2-iodoaniline. Pharmaffiliates. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

-

Li, J., et al. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances. Available from: [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available from: [Link]

-

Autechaux. Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. Autechaux. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Versatility of Difluoroaniline Derivatives in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

Sources

4-Bromo-3,5-difluoro-2-iodoaniline physical properties

An In-depth Technical Guide to the Physicochemical Profile of 4-Bromo-3,5-difluoro-2-iodoaniline

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-Bromo-3,5-difluoro-2-iodoaniline, a highly functionalized aniline derivative of significant interest to researchers in medicinal chemistry and materials science. Due to the compound's specific and complex substitution pattern, empirical data in publicly accessible literature is limited. This guide addresses this gap by integrating available information with a predictive analysis based on the established properties of its close structural analogs. By examining the discrete contributions of the bromo, iodo, and difluoro substituents, we construct a reliable physicochemical profile to guide its synthesis, handling, and application in drug development and advanced material design. The narrative emphasizes the causality behind its properties, providing field-proven insights into its stability, reactivity, and analytical characterization.

Molecular Structure and Identification

4-Bromo-3,5-difluoro-2-iodoaniline is a unique synthetic building block. Its aromatic ring is heavily substituted with four different groups: an amine (-NH₂), two fluoro groups, a bromo group, and an iodo group. This dense functionalization imparts specific steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures. The iodine and bromine atoms, in particular, serve as versatile handles for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical candidates.

Table 1: Core Identifiers for 4-Bromo-3,5-difluoro-2-iodoaniline

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-3,5-difluoro-2-iodoaniline | - |

| Molecular Formula | C₆H₃BrF₂IN | Calculated |

| Molecular Weight | 363.90 g/mol | Calculated |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)Br)F)I)N) | Predicted |

| InChI Key | (Predicted) | - |

| CAS Number | Not readily available | - |

To build a predictive profile, we will compare it with several key structural analogs for which empirical data is available.

Table 2: Properties of Key Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromo-3,5-difluoroaniline | 203302-95-8 | C₆H₄BrF₂N | 208.01 | 97 - 102[1] |

| 4-Bromo-2-iodoaniline | 66416-72-6 | C₆H₅BrIN | 297.92 | 69 - 72[2][3] |

| 4-Bromo-3-fluoroaniline | 656-65-5 | C₆H₅BrFN | 190.02 | 66 - 73[4] |

| 3,5-Difluoro-4-iodoaniline | 1542-34-3 | C₆H₄F₂IN | 255.00 | Not Available |

The progressive addition of heavy halogens (Iodine) and electronegative fluorine atoms significantly increases the molecular weight and is expected to elevate the melting point of the target compound compared to its simpler analogs due to increased molecular surface area and stronger intermolecular forces (dipole-dipole and London dispersion forces).

Caption: Standard analytical workflow for characterization.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum is expected to show two primary signals: a single, likely broad peak for the two amine protons (-NH₂) and a singlet or very narrowly split triplet in the aromatic region for the lone aromatic proton. The exact chemical shift will be influenced by the surrounding electronegative halogens.

-

¹⁹F NMR: Due to the symmetrical placement of the two fluorine atoms relative to the bromo- and amino-groups, a single resonance is predicted.

-

¹³C NMR: Six distinct signals for the aromatic carbons are expected, with chemical shifts heavily influenced by the attached halogens.

-

Mass Spectrometry (MS): The mass spectrum will be highly characteristic. The molecular ion peak cluster will exhibit a unique isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and monoisotopic iodine (¹²⁷I). This pattern is a definitive tool for confirming the presence and integrity of the halogen substituents.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-X stretches (C-F, C-Br, C-I) in the fingerprint region.

Safety, Handling, and Reactivity Insights

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Based on the data sheets of its analogs, 4-Bromo-3,5-difluoro-2-iodoaniline should be handled as a hazardous substance.

Hazard Profile (Inferred from Analogs):

-

Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled. [5][6]* Irritation: Causes skin and serious eye irritation/damage. [7][8]* Organ Specific Effects: May cause respiratory irritation. [7]* Environmental: Potentially toxic to aquatic life with long-lasting effects. [7]

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]Ensure an eyewash station and safety shower are readily accessible. [8]2. Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield. [7]For weighing or generating dust, a respirator with an appropriate cartridge (e.g., P2) is recommended. [2]3. Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [8]To maintain long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. [7]4. Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the sewer system. [7]

Chemical Reactivity

The true value of this molecule lies in its reactivity. The different carbon-halogen bonds (C-I, C-Br) exhibit differential reactivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Typically, the C-I bond is more reactive than the C-Br bond, allowing for selective, stepwise functionalization of the aromatic ring—a powerful strategy in drug discovery for building molecular libraries. The amine group can also be readily derivatized or used in reactions like diazotization followed by Sandmeyer reactions.

Exemplary Experimental Protocol: Melting Point Determination

This protocol describes a self-validating system for obtaining an accurate melting point, a crucial indicator of purity.

Objective: To determine the melting point range of a synthesized batch of 4-Bromo-3,5-difluoro-2-iodoaniline.

Materials:

-

Sample of 4-Bromo-3,5-difluoro-2-iodoaniline

-

Digital melting point apparatus (e.g., Mettler Toledo MP70)

-

Capillary tubes (open at one end)

-

Spatula and watch glass

-

Certified reference standard with a known melting point close to the expected value (e.g., Benzoic Acid, MP 122.4 °C)

Methodology:

-

Instrument Calibration (Trustworthiness Pillar):

-

Before analyzing the sample, calibrate the apparatus using the certified reference standard.

-

Run the standard according to the manufacturer's instructions. The measured melting point must fall within the certified range of the standard. If not, the instrument requires service. This step ensures the trustworthiness of all subsequent measurements.

-

-

Sample Preparation:

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

Grind the sample into a fine powder to ensure uniform packing and heat transfer.

-

Tap the open end of a capillary tube into the powder until a 2-3 mm column of packed material is inside.

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the bottom.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a starting temperature approximately 15-20 °C below the expected melting point (based on predictive analysis, start around 85-90 °C).

-

Set a slow ramp rate (e.g., 1-2 °C per minute). A slow rate is critical for accuracy, especially near the melting point.

-

Observe the sample through the magnified viewing port.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (< 2 °C). A broad range suggests the presence of impurities.

-

-

Validation:

-

Repeat the measurement with two additional samples from the same batch. The results should be consistent and reproducible.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736260, 4-Bromo-3,5-difluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14548337, 4-Bromo-3-iodoaniline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-溴-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-iodoaniline | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Polysubstituted Anilines

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluoro-2-iodoaniline

In the landscape of modern drug discovery and materials science, polysubstituted anilines are indispensable molecular scaffolds. Their utility lies in the precise, three-dimensional arrangement of functional groups on the aromatic ring, which dictates biological activity and material properties. Halogenated anilines, in particular, are of paramount importance as they serve as versatile intermediates for constructing complex molecular architectures through a variety of cross-coupling reactions.[1][2] The strategic placement of different halogens—each with unique reactivity profiles—allows for sequential and site-selective modifications, a crucial advantage in multi-step syntheses.

The target molecule, 4-bromo-3,5-difluoro-2-iodoaniline, represents a highly functionalized building block.[3] With four distinct substitution points, including three different halogens and an amino group, it offers multiple handles for derivatization. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of a logical and efficient synthetic route to this valuable compound, grounded in established chemical principles and supported by authoritative literature. We will delve into not just the procedural steps but the underlying chemical logic that governs the selection of reagents and reaction conditions.

Strategic Analysis of the Synthetic Pathway

A direct, single-step synthesis of 4-bromo-3,5-difluoro-2-iodoaniline from a simple precursor is not feasible due to the challenge of achieving the required regioselectivity. Therefore, a multi-step approach is necessary, introducing the halogen substituents sequentially. The proposed synthesis begins with the commercially available 3,5-difluoroaniline. The synthetic logic is dictated by the directing effects of the substituents:

-

The Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

-

The Fluorine Atoms (-F): Deactivating groups and ortho, para-directors (though deactivating overall).

Our strategy leverages these electronic effects to install the bromine and iodine atoms at the desired positions. The proposed two-step pathway is as follows:

-

Step 1: Regioselective Bromination. Starting with 3,5-difluoroaniline, we will introduce a bromine atom. The most activated position is C4 (para to the amino group), making it the primary target for electrophilic bromination.

-

Step 2: Ortho-Iodination. With the C4 position blocked by bromine, the subsequent electrophilic iodination will be directed to one of the remaining activated ortho positions (C2 or C6).

This sequence ensures a controlled and high-yield synthesis of the target molecule.

Caption: Proposed two-step synthesis of 4-bromo-3,5-difluoro-2-iodoaniline.

Part 1: Synthesis of 4-Bromo-3,5-difluoroaniline

Mechanistic Rationale

The synthesis of the intermediate, 4-bromo-3,5-difluoroaniline (CAS 203302-95-8), is achieved via electrophilic aromatic substitution.[4][5] The potent activating effect of the amino group strongly directs the incoming electrophile (Br⁺) to the para position (C4). The two fluorine atoms at C3 and C5, while deactivating the ring overall, do not override the directing influence of the amino group. Using N-Bromosuccinimide (NBS) as the brominating agent is preferable to elemental bromine (Br₂) as it is a solid, easier to handle, and often provides higher regioselectivity with fewer side products in activated systems.

Caption: Regioselectivity is driven by the powerful para-directing amino group.

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline (1.0 eq) in acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and wash sequentially with a 10% aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-3,5-difluoroaniline as a solid.

Part 2: Synthesis of 4-Bromo-3,5-difluoro-2-iodoaniline

Mechanistic Rationale

The final step is the ortho-iodination of the 4-bromo-3,5-difluoroaniline intermediate. The C4 position is now blocked, and the amino group directs the incoming iodine electrophile (I⁺) to the electronically rich and sterically accessible C2 and C6 positions. A mild iodinating agent such as N-Iodosuccinimide (NIS) is ideal for this transformation, as it minimizes over-iodination and other side reactions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 4-bromo-3,5-difluoroaniline (1.0 eq) in acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic solution with 10% aqueous sodium thiosulfate solution until the color of iodine is no longer visible, followed by a wash with brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure 4-bromo-3,5-difluoro-2-iodoaniline.

Data Summary: Key Reaction Parameters

| Parameter | Step 1: Bromination | Step 2: Iodination |

| Starting Material | 3,5-Difluoroaniline | 4-Bromo-3,5-difluoroaniline |

| Key Reagent | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS) |

| Molar Ratio | 1.05 eq (NBS) | 1.1 eq (NIS) |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Typical Time | 2-4 hours | 4-6 hours |

| Purification | Column Chromatography | Recrystallization/Column |

| Expected Yield | >85% | >80% |

Conclusion and Field Insights

The described two-step synthesis provides a reliable and scalable route to 4-bromo-3,5-difluoro-2-iodoaniline. The self-validating nature of this protocol lies in its foundation on well-understood principles of electrophilic aromatic substitution, where the regiochemical outcome is predictably controlled by the electronic properties of the substituents. For drug development professionals, the availability of this tri-halogenated intermediate opens avenues for diverse functionalization. The iodine, bromine, and fluorine atoms can be selectively addressed in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic construction of complex, biologically active molecules.[1] This synthetic guide provides a robust framework for accessing this high-value chemical building block.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed. Available at: [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health (NIH). Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]

- Preparation method of halogenated aniline compound. Google Patents.

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of halogenated anilino-β-enaminoesters. ResearchGate. Available at: [Link]

-

Handcrafted 4-bromo-3,5-difluoro-2-iodoaniline Massive 60% Savings. Alibaba. Available at: [Link]

- Process for preparing 3,5-difluoroaniline. Google Patents.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]

-

Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. LinkedIn. Available at: [Link]

-

4-Bromo-3,5-difluoroaniline. Chem-Impex. Available at: [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. RSC Publishing. Available at: [Link]

-

p-IODOANILINE. Organic Syntheses Procedure. Available at: [Link]

-

4-Bromo-3,5-difluoroaniline. PubChem. Available at: [Link]

Sources

- 1. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 203302-95-8 | 4-Bromo-3,5-difluoroaniline [fluoromart.com]

Introduction: The Structural Significance of a Polysubstituted Aniline

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-3,5-difluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3,5-difluoro-2-iodoaniline is a highly functionalized aromatic compound. As a polysubstituted aniline, it serves as a critical building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1][2] The precise arrangement of four distinct substituents—an amine, two fluorines, a bromine, and an iodine—on the benzene ring imparts unique chemical reactivity and potential biological activity. Accurate structural elucidation is therefore not merely a procedural step but a fundamental requirement for its application in advanced synthesis.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the core spectroscopic techniques used to characterize 4-Bromo-3,5-difluoro-2-iodoaniline: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple listing of data, focusing instead on the causal relationships between the molecular structure and the resulting spectral output. This approach is designed to provide a self-validating framework for researchers to confidently identify and utilize this versatile chemical intermediate.

Molecular Structure and Spectroscopic Expectations

The substitution pattern dictates the entire spectroscopic profile of the molecule. The electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms create a complex electronic environment, influencing chemical shifts and vibrational frequencies. The single aromatic proton (H-6) is uniquely positioned, flanked by the amino and a fluorine group, which will lead to distinct couplings in the NMR spectra.

Caption: Molecular structure of 4-Bromo-3,5-difluoro-2-iodoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.[1] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the amine protons and the single aromatic proton.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but is generally expected in the range of 4.0-5.0 ppm. The broadness arises from quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

Aromatic Proton (H-6): There is only one proton on the aromatic ring. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (at C-3 and C-5, which are four bonds away, a ⁴J HF coupling). The chemical shift will be influenced by the ortho-amino group (shielding) and the meta-substituents. A chemical shift in the range of 6.5-7.5 ppm is anticipated.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH ₂ | 4.0 - 5.0 | Broad Singlet | - |

| Ar-H | 6.5 - 7.5 | Triplet (t) | ⁴J H-F ≈ 2-4 Hz |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.

-

C-1 (C-NH₂): This carbon will be significantly shielded by the amino group and is expected around 145-150 ppm.

-

C-2 (C-I): The iodine atom has a strong shielding effect (heavy atom effect), shifting this carbon's signal upfield to approximately 90-95 ppm.

-

C-3 & C-5 (C-F): These carbons are directly bonded to fluorine, resulting in a large downfield shift and a large one-bond carbon-fluorine coupling (¹J C-F). They are expected to appear as a doublet in the range of 150-160 ppm.

-

C-4 (C-Br): The carbon bearing the bromine atom will appear around 110-115 ppm.

-

C-6 (C-H): This carbon will be coupled to its attached proton and the nearby fluorine atoms, appearing as a complex multiplet around 115-120 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 | 145 - 150 | Triplet (²J C-F) |

| C-2 | 90 - 95 | Triplet (³J C-F) |

| C-3 | 150 - 160 | Doublet (¹J C-F) |

| C-4 | 110 - 115 | Triplet (²J C-F) |

| C-5 | 150 - 160 | Doublet (¹J C-F) |

| C-6 | 115 - 120 | Doublet of doublets (³J C-F) |

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[3][4]

-

Fluorine Atoms (F-3 & F-5): The two fluorine atoms are chemically equivalent due to the molecule's symmetry. They will appear as a single signal. This signal is expected to be a doublet due to coupling with the single aromatic proton (H-6) over four bonds (⁴J F-H). The chemical shift for fluorine on an aromatic ring is typically in the range of -90 to -130 ppm relative to CFCl₃.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-F | -90 to -130 | Doublet (d) | ⁴J F-H ≈ 2-4 Hz |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of 4-Bromo-3,5-difluoro-2-iodoaniline. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the F-H coupling. A simple one-pulse experiment is sufficient, typically requiring only 8-16 scans due to the high sensitivity of the ¹⁹F nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[1] The spectrum of 4-Bromo-3,5-difluoro-2-iodoaniline will be characterized by vibrations of the amine group and the various carbon-halogen bonds.

-

N-H Stretching: The primary amine will show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.[5]

-

Aromatic C=C Stretching: Multiple sharp peaks between 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1350 cm⁻¹ region.[5]

-

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ range are indicative of the C-F bonds.

-

C-Br and C-I Stretching: These vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

| C-I Stretch | 480 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[6][7]

-

Molecular Ion (M⁺): The molecular weight of 4-Bromo-3,5-difluoro-2-iodoaniline (C₆H₃BrF₂IN) is approximately 376.84 g/mol . The mass spectrum will show a characteristic molecular ion cluster.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This will result in two peaks of almost equal intensity for the molecular ion (M⁺ and M⁺+2) and any fragment containing bromine. This distinctive pattern is a powerful diagnostic tool.

-

Fragmentation: Electron impact (EI) ionization is expected to induce fragmentation. The weakest bond, the C-I bond, is likely to cleave first.

Key Fragmentation Pathways:

-

Loss of Iodine: The most probable initial fragmentation is the loss of an iodine radical (•I, mass 127) to form a stable cation at m/z ≈ 250/252.

-

Loss of Bromine: Loss of a bromine radical (•Br, mass 79/81) from the molecular ion is also possible, leading to a fragment at m/z ≈ 298.

-

Subsequent Fragmentations: Further fragmentation of the [M-I]⁺ ion could involve the loss of HCN or other small neutral molecules.

Caption: Predicted major fragmentation pathways for 4-Bromo-3,5-difluoro-2-iodoaniline in EI-MS.

Integrated Spectroscopic Analysis Workflow

The definitive identification of 4-Bromo-3,5-difluoro-2-iodoaniline relies on the synergistic use of all these techniques. No single method provides the complete picture, but together they form a self-validating analytical system.

Caption: Integrated workflow for the structural elucidation of the target molecule.

References

- BenchChem. (2025). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.

- Palafox, M. A., & Rastogi, V. K. (2013). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate.

- Zeng, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

- Wikipedia. (2025). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

- ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) 1H NMR spectrum.

- Handcrafted. (n.d.). 4-bromo-3,5-difluoro-2-iodoaniline.

- PubChem. (2025). 4-Bromo-3,5-difluoroaniline. National Center for Biotechnology Information.

- ResearchGate. (n.d.). IR spectrum for 4-iodoaniline.

- ResearchGate. (2025). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.

- SpectraBase. (2025). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR]. John Wiley & Sons, Inc.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- National Institutes of Health. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC.

- ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i).

- Sigma-Aldrich. (n.d.). 4-Bromo-3,5-difluoroaniline.

- ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.

- SpectraBase. (2025). 4-Bromoaniline - Optional[1H NMR]. John Wiley & Sons, Inc.

- PubChem. (2025). 3,5-Difluoro-4-iodoaniline. National Center for Biotechnology Information.

- PubChem. (2025). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline.

- Fisher Scientific. (n.d.). 4-Bromo-3,5-difluoroaniline 98.0+%, TCI America.

- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline(875-51-4)IR1.

- SpectraBase. (2025). 3,5-Difluoro-2-nitroaniline - Optional[19F NMR]. John Wiley & Sons, Inc.

- NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook.

- PubChem. (2025). 4-Bromo-3-iodoaniline. National Center for Biotechnology Information.

- PubChem. (2019). 4-Bromo-2-chloro-6-iodoaniline. National Center for Biotechnology Information.

- NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook.

- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.

- ChemicalBook. (n.d.). 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromo-2-chloroaniline(38762-41-3)IR1.

- SpectraBase. (2025). 4-Bromo-2-iodo-6-methyl-aniline - Optional[MS (GC)]. John Wiley & Sons, Inc.

- NIST. (n.d.). 4-Bromo-2-fluoroaniline. NIST WebBook.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of 4-Iodo-3,5-dimethylaniline and its N-Acetyl Derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3,5-difluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

As a novel and structurally complex halogenated aniline, 4-Bromo-3,5-difluoro-2-iodoaniline presents unique opportunities in the design of advanced pharmaceutical intermediates and agrochemicals.[1] Its intricate arrangement of four different substituents on the benzene ring offers a versatile scaffold for synthetic transformations. However, this complexity also necessitates a robust and well-informed approach to its handling and safety. This in-depth technical guide provides a comprehensive framework for the safe utilization of 4-Bromo-3,5-difluoro-2-iodoaniline in a laboratory setting. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally related molecules to establish best practices for risk mitigation. The core principle of this document is to empower researchers with the knowledge to anticipate and manage potential hazards, ensuring both personal safety and experimental integrity.

Compound Identification and Inferred Physicochemical Properties

While specific experimental data for 4-Bromo-3,5-difluoro-2-iodoaniline is limited, its physical characteristics can be inferred from its structure and data from similar compounds.

| Property | Inferred Value/Observation | Rationale & Key Considerations |

| Molecular Formula | C₆H₃BrF₂IN | Derived from its chemical structure. |

| Molecular Weight | 385.90 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Likely a solid at room temperature (e.g., off-white, yellow, or grey crystalline powder). | Halogenated anilines are typically solids with melting points above ambient temperature. For example, 4-Bromo-3,5-difluoroaniline has a melting point of 97-102 °C.[2] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate, THF). | The hydrophobic nature of the heavily halogenated aromatic ring will dominate its solubility profile. |

| Stability | Assumed to be stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents. | Aniline derivatives can be susceptible to oxidation and light-induced degradation.[3] |

Hazard Identification and Risk Assessment: A Composite Analysis

Given the absence of a dedicated MSDS, a composite hazard profile has been constructed based on the known risks associated with its structural analogs, including 4-bromo-2-iodoaniline, 4-bromo-3,5-difluoroaniline, and other halogenated anilines.[4][5][6]

GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)[6][7]

-

Acute Toxicity, Dermal: Category 3 or 4 (Toxic or Harmful in contact with skin)[6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2 (Causes serious eye damage or irritation)[7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)[4]

Causality of Hazards:

The toxicity of halogenated anilines is often attributed to the aniline moiety, which can be metabolized to reactive species that interfere with biological processes. The presence of multiple halogens can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially altering its toxicological properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent, multi-layered approach to exposure control is paramount when handling 4-Bromo-3,5-difluoro-2-iodoaniline.

Primary Engineering Control:

-

Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE):

The following PPE is mandatory for all procedures involving this compound:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving for extended operations. | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin. |

| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions and airborne particles. |

| Skin and Body Protection | A flame-resistant lab coat, fully fastened, with personal clothing covering all exposed skin. | Minimizes the risk of skin contamination from spills. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for non-routine operations or in the event of an engineering control failure. | Provides an additional layer of protection against inhalation. |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for mitigating risks.

Workflow for Safe Handling:

Caption: A stepwise workflow for the safe handling of 4-Bromo-3,5-difluoro-2-iodoaniline.

Storage Requirements:

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. A dedicated, locked cabinet for toxic compounds is recommended.

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][5]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an exposure or spill.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |

Spill Response Protocol:

Caption: A decision-making flowchart for responding to a spill of 4-Bromo-3,5-difluoro-2-iodoaniline.

Waste Disposal

All waste containing 4-Bromo-3,5-difluoro-2-iodoaniline must be treated as hazardous.

-

Solid Waste: Collect the compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Halogenated organic waste streams should be collected in separate, designated containers.[9] Do not mix with non-halogenated waste.

-

Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[10]

Conclusion

While 4-Bromo-3,5-difluoro-2-iodoaniline holds significant promise as a synthetic building block, its complex halogenation pattern warrants a high degree of caution. By adopting the comprehensive safety and handling protocols outlined in this guide, researchers can confidently and safely explore the synthetic potential of this unique molecule. The principles of risk assessment, exposure minimization, and emergency preparedness are the cornerstones of responsible chemical research.

References

-

Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-difluoroaniline. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to the Solubility of 4-Bromo-3,5-difluoro-2-iodoaniline

Introduction: The Critical Role of Solubility in Drug Development

Physicochemical Properties of 4-Bromo-3,5-difluoro-2-iodoaniline and Related Analogues

Understanding the structural attributes of 4-Bromo-3,5-difluoro-2-iodoaniline provides a basis for predicting its solubility behavior. The presence of multiple halogen substituents (bromine, fluorine, and iodine) and an aniline moiety creates a complex interplay of electronic and steric effects that govern its interactions with various solvents.

Table 1: Physicochemical Properties of 4-Bromo-3,5-difluoro-2-iodoaniline and Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 4-Bromo-3,5-difluoro-2-iodoaniline | C₆H₃BrF₂IN | ~393.90 | Not available | Target compound of this guide. |

| 4-Bromo-3,5-difluoroaniline | C₆H₄BrF₂N | 208.01 | 99 | A structurally similar analogue lacking the iodo group.[1] |

| 4-Bromo-2-iodoaniline | C₆H₅BrIN | 297.92 | 69-72 | An analogue with bromine and iodine, but lacking fluorine.[2] |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 60-64 | A simpler analogue with only a bromine substituent.[3] |

The highly halogenated nature of 4-Bromo-3,5-difluoro-2-iodoaniline suggests a lipophilic character, which would predict low aqueous solubility. The aniline functional group, however, provides a site for potential protonation in acidic media, which could enhance solubility.

Conceptual Framework for Solubility Assessment

The solubility of a compound can be assessed from two primary perspectives: thermodynamic and kinetic.

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved states are in equilibrium.[4][5] This is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate.

-

Kinetic Solubility : This measures the concentration of a compound that remains in solution after a rapid precipitation process, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] Kinetic solubility is often used in high-throughput screening during early drug discovery to quickly flag compounds with potential solubility liabilities.[7][9]

Given the anticipated low aqueous solubility of 4-Bromo-3,5-difluoro-2-iodoaniline, both thermodynamic and kinetic assessments are crucial for a comprehensive understanding.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 4-Bromo-3,5-difluoro-2-iodoaniline.

Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility and is considered the gold standard for thermodynamic solubility assessment.[10]

Materials and Equipment:

-

4-Bromo-3,5-difluoro-2-iodoaniline (solid powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

2 mL glass vials with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Analytical balance

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of 4-Bromo-3,5-difluoro-2-iodoaniline into a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

-

Equilibration: Securely cap the vial and place it in a thermomixer or orbital shaker. Incubate at 25°C with vigorous shaking (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After incubation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification:

-

Prepare a stock solution of 4-Bromo-3,5-difluoro-2-iodoaniline in DMSO (e.g., 10 mM).

-

Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of acetonitrile and water.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable.[11]

-

The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

-

Monitor the absorbance at a wavelength where the compound has a strong chromophore.

-

-

Data Analysis: Construct a calibration curve of peak area versus concentration from the standards. Use the linear regression equation to calculate the concentration of 4-Bromo-3,5-difluoro-2-iodoaniline in the filtered supernatant, which represents its thermodynamic solubility.

Part 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for a more rapid assessment of solubility, often employed in the early stages of drug discovery.

Materials and Equipment:

-

4-Bromo-3,5-difluoro-2-iodoaniline

-

DMSO, analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, clear for reading)

-

Automated liquid handler (optional, but recommended for high-throughput)

-

Plate shaker

-

Plate reader with nephelometry or UV-Vis capabilities

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Bromo-3,5-difluoro-2-iodoaniline in 100% DMSO.

-

Plate Preparation: In a 96-well plate, add PBS (pH 7.4) to the wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for 2 hours. During this time, compounds with low kinetic solubility will precipitate out of solution.

-

Analysis:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet the precipitate and measure the UV absorbance of the supernatant at the λmax of the compound.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity (nephelometry) or a sharp decrease in absorbance (UV-Vis) is observed.

Data Interpretation and Reporting

The results from these assays should be reported clearly and concisely.

Table 2: Example Data Reporting for Solubility of 4-Bromo-3,5-difluoro-2-iodoaniline

| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS, pH 7.4 | 25 | [Calculated Value] | [Calculated Value] |

| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | [Determined Value] | [Determined Value] |

It is expected that the kinetic solubility value will be higher than the thermodynamic solubility value. This is because the kinetic measurement is taken before the system reaches equilibrium.

Safety and Handling

4-Bromo-3,5-difluoroaniline is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[12] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[13]

Conclusion

While the definitive solubility of 4-Bromo-3,5-difluoro-2-iodoaniline remains to be experimentally determined, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its accurate assessment. By employing both thermodynamic and kinetic solubility assays, researchers can gain a comprehensive understanding of this compound's behavior in aqueous media. This knowledge is indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, advancing promising drug candidates through the development pipeline. The principles and methodologies outlined herein are grounded in established scientific practices and are designed to ensure the generation of reliable and reproducible data.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.

- In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- BioDuro. (n.d.). ADME Solubility Assay.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.